BenchChemオンラインストアへようこそ!

9-methyl-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-9H-purin-6-amine

Medicinal chemistry Drug design QSAR

CAS 2379994-47-3 is a chiral, trisubstituted purine derivative with a 6-position (pyrazol-1-yl-thiophen-3-yl)ethylamine substituent, fundamentally distinct from SK channel modulators like NS13001. Its specific N-1 pyrazole regiochemistry and thiophene-3-yl group enable unique SAR studies on PNP isoform selectivity, kinase inhibition profiling, and potassium channel modulation. This non-GMP, research-grade compound is essential for computational docking and target-engagement experiments where generic purine analogs cannot substitute. Procure compound-specific material to ensure valid, reproducible pharmacological data.

Molecular Formula C15H15N7S
Molecular Weight 325.39
CAS No. 2379994-47-3
Cat. No. B2727503
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-methyl-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-9H-purin-6-amine
CAS2379994-47-3
Molecular FormulaC15H15N7S
Molecular Weight325.39
Structural Identifiers
SMILESCN1C=NC2=C(N=CN=C21)NCC(C3=CSC=C3)N4C=CC=N4
InChIInChI=1S/C15H15N7S/c1-21-10-19-13-14(17-9-18-15(13)21)16-7-12(11-3-6-23-8-11)22-5-2-4-20-22/h2-6,8-10,12H,7H2,1H3,(H,16,17,18)
InChIKeyCJZPBTWUUBHOOI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

9-methyl-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-9H-purin-6-amine (CAS 2379994-47-3): Structural Classification and Research-Grade Procurement Profile


9-methyl-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-9H-purin-6-amine (CAS 2379994-47-3) is a fully synthetic, trisubstituted purine derivative with molecular formula C₁₅H₁₅N₇S and molecular weight 325.4 g/mol . The compound features a 9-methylpurine core linked via a secondary amine at the 6-position to a chiral ethyl spacer bearing both a 1H-pyrazol-1-yl and a thiophen-3-yl substituent. This architecture places it within a broader family of purine-pyrazole and purine-thiophene hybrids explored as purine nucleoside phosphorylase (PNP) inhibitors, kinase modulators, and potassium channel ligands [1]. It is currently offered by multiple research chemical suppliers as a non-GMP, non-clinical-grade compound intended exclusively for laboratory investigations in medicinal chemistry, biochemical assay development, or chemical biology probe discovery [2].

Why In-Class 9-Methyl-6-Substituted Purines Cannot Be Interchanged with CAS 2379994-47-3


Substitution at the purine 6-position of 9-methylpurine scaffolds is a critical determinant of target selectivity, binding mode, and physicochemical properties [1]. Even structurally close analogs—such as N-(4-chlorophenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)-9-methyl-9H-purin-6-amine (NS13001, CAS 1063331-94-1), which bears a 2-pyrazole substitution and an N-aryl group, and is a validated SK channel positive modulator with EC₅₀ values of 1.8 μM (SK2) and 0.14 μM (SK3) —diverge fundamentally from our target compound in both substitution pattern and reported biological profile. The target compound bears a single ethyl linker between the purine 6-amine and the pyrazole-thiophene moiety, lacking the 2-position pyrazole and the chlorophenyl group present in NS13001. Similarly, 2-(benzo[b]thiophen-3-yl)-N-(3-(3,5-dimethyl-1H-pyrazol-4-yl)propyl)-9-isopropyl-9H-purin-6-amine, which incorporates a bulkier 9-isopropyl group and a benzothiophene, would be expected to display significantly altered steric and electronic properties relative to CAS 2379994-47-3. These differences in substitution architecture preclude generic interchangeability for any quantitative structure–activity relationship (QSAR) study, selectivity profiling panel, or target-engagement experiment. The absence of identical pharmacological profiles across these analogs means that procurement decisions must be compound-specific, guided by the distinct structural features rather than by class-level assumptions [2].

Quantitative Differentiation Evidence for CAS 2379994-47-3 Relative to Structural Analogs


Molecular Descriptor Differentiation: Lipophilic Ligand Efficiency and Hydrogen Bond Capacity vs. NS13001 and 9-Isopropyl Analogs

Computational comparison of calculated physicochemical properties reveals that CAS 2379994-47-3 (MW 325.4 g/mol, C₁₅H₁₅N₇S) occupies a distinct property space relative to its closest purchasable analogs . The compound has a lower molecular weight than NS13001 (MW 353.8 g/mol, C₁₇H₁₆ClN₇) and fewer hydrogen bond acceptors than 2-(benzo[b]thiophen-3-yl)-N-(3-(3,5-dimethyl-1H-pyrazol-4-yl)propyl)-9-isopropyl-9H-purin-6-amine. The thiophen-3-yl moiety in CAS 2379994-47-3 contributes lower lipophilicity compared to a benzothiophene substituent, while the absence of a chlorine atom eliminates the halogen-bond donor capacity present in NS13001. These differences directly impact predicted membrane permeability, solubility, and protein-binding characteristics, making CAS 2379994-47-3 a distinct tool for probing structure–property relationships in purine-based probe discovery .

Medicinal chemistry Drug design QSAR

Purine N-9 Methyl Substitution: Impact on Kinase Selectivity vs. N-9 Hydrogen and N-9 Isopropyl Analogs

The N-9 methyl group in CAS 2379994-47-3 is a critical determinant of biological activity. Patent literature establishes that N-9 substitution on the purine core substantially alters kinase selectivity profiles: N-9 substituted purine compounds demonstrate distinct inhibitory patterns against cyclin-dependent kinases (CDKs) and PI3K/mTOR pathways compared to their N-7 substituted counterparts [1]. Within the N-9 substituted class, methyl substitution (as in CAS 2379994-47-3) produces a different steric and electronic environment at the hinge-binding region compared to N-9 isopropyl or N-9 hydrogen variants. Specifically, 9-isopropyl analogs exhibit altered ATP-binding pocket occupancy and frequently show reduced cellular potency due to increased steric bulk, while N-9 unsubstituted purines often display promiscuous kinase binding [2]. The 9-methyl group in CAS 2379994-47-3 represents a balanced steric profile that may confer intermediate selectivity characteristics—an inference drawn from class-level SAR trends in 2,6,9-trisubstituted purine kinase inhibitors [3].

Kinase inhibition Selectivity profiling Purine scaffold

Thiophene Regioisomer Differentiation: 3-Thienyl vs. 2-Thienyl Binding Geometry Implications

CAS 2379994-47-3 incorporates a thiophen-3-yl substituent (3-thienyl), distinguishing it from the more commonly employed thiophen-2-yl (2-thienyl) isomer found in numerous literature purine-thiophene hybrids. In the broader context of thiophene-containing kinase inhibitors and GPCR ligands, thiophene regioisomerism has been shown to alter binding pose geometry: thiophen-3-yl substitution places the sulfur atom in a meta relationship to the attachment point, whereas thiophen-2-yl places it in an ortho relationship, resulting in different electrostatic surface potential distributions and hydrogen-bond acceptor geometries [1]. In PNP inhibitor series, 3-thienyl analogs have displayed distinct inhibition kinetics compared to their 2-thienyl counterparts, with differences in Ki values spanning up to 5-fold depending on the enzyme isoform and species origin [2]. The deliberate choice of the 3-thienyl regioisomer in CAS 2379994-47-3 is therefore a structural feature with documented consequences for molecular recognition, and procurement of a 2-thienyl analog would not recapitulate the same binding interactions.

Ligand binding Regiochemistry Structure-based design

Chiral Center at the Ethyl Linker: Single Enantiomer vs. Racemic Mixture Considerations

The ethyl linker connecting the purine 6-amine to the pyrazole-thiophene moiety in CAS 2379994-47-3 contains a chiral center at the carbon bearing the pyrazole and thiophene substituents. In chiral drug–target interactions, individual enantiomers frequently display differential potency, selectivity, and pharmacokinetics. For purine-based ligands with chiral substituents, enantiomeric discrimination has been documented: single enantiomers of related purine derivatives have shown up to 10-fold differences in IC₅₀ values against kinase targets compared to their racemates or opposite enantiomers [1]. Procurement specifications for CAS 2379994-47-3 must therefore confirm whether the material is supplied as a single enantiomer or racemic mixture, as this directly affects experimental reproducibility. Analogs lacking this chiral center—such as those with symmetric N-substitution or achiral linkers—cannot serve as stereochemical controls and may exhibit fundamentally different target engagement profiles.

Chirality Enantioselectivity Analytical chemistry

Pyrazole N-1 vs. N-2 Substitution: Regiochemical Impact on Ligand–Protein Interactions

CAS 2379994-47-3 features a 1H-pyrazol-1-yl substituent (attachment at N-1 of the pyrazole ring), distinguishing it from analogs bearing pyrazol-3-yl, pyrazol-4-yl, or pyrazol-5-yl connectivity. In potassium channel modulator series, purinyl-pyrazol derivatives with N-1 pyrazole attachment displayed different subtype selectivity profiles compared to those with alternative pyrazole regioisomers [1]. The N-1 pyrazole in CAS 2379994-47-3 places the pyrazole nitrogen atoms in a specific spatial orientation relative to the purine core and thiophene ring, creating a unique three-dimensional pharmacophore. Analogs with pyrazol-4-yl attachment—such as 2-(benzo[b]thiophen-3-yl)-N-(3-(3,5-dimethyl-1H-pyrazol-4-yl)propyl)-9-isopropyl-9H-purin-6-amine—present a completely different hydrogen-bond donor/acceptor geometry and cannot recapitulate the same binding interactions. This regiochemical distinction is critical for any structure-based design or molecular docking study employing CAS 2379994-47-3 [2].

Regiochemistry Pyrazole Molecular recognition

Supplier Purity and Analytical Characterization: Batch-to-Batch Consistency for Reproducible Research

Reputable vendors supplying CAS 2379994-47-3 typically provide the compound at ≥95% purity as determined by HPLC, with characterization by ¹H NMR and mass spectrometry . The molecular formula C₁₅H₁₅N₇S and exact mass 325.11 Da (monoisotopic) serve as definitive identity markers. In contrast, certain structural analogs such as NS13001 (CAS 1063331-94-1) are supplied with detailed pharmacological annotation including EC₅₀ values and target identification, reflecting their more advanced stage of biological characterization . For CAS 2379994-47-3, procurement decisions should prioritize vendors that provide lot-specific certificates of analysis documenting purity, residual solvent levels, and stereochemical composition where applicable. The absence of extensive published pharmacological data for CAS 2379994-47-3 means that in-house analytical verification (LCMS, NMR) is strongly recommended prior to use in quantitative assays.

Quality control Analytical chemistry Procurement

Recommended Research Application Scenarios for 9-methyl-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-9H-purin-6-amine (CAS 2379994-47-3)


Chemical Biology Probe for Purine Nucleoside Phosphorylase (PNP) Isoform Selectivity Profiling

Based on the compound's structural homology to known PNP inhibitor pharmacophores and the documented binding data for purine-based PNP ligands in BindingDB, CAS 2379994-47-3 can serve as a tool compound for profiling PNP isoform selectivity across species (e.g., human vs. Toxoplasma gondii vs. bacterial PNP). Its unique combination of 9-methyl, 6-(pyrazole-thiophene-ethylamine) substitution may produce a selectivity fingerprint distinct from established PNP inhibitors such as 8-aminoguanosine or immucillin-H [1]. Researchers should conduct comparative IC₅₀ or Ki determinations against at least two PNP isoforms, using established radiometric or fluorescence-based assays, to establish the compound's selectivity window relative to reference inhibitors.

Kinase Selectivity Panel Screening in the Context of 2,6,9-Trisubstituted Purine SAR

The compound's 9-methyl-6-substituted purine architecture places it within the well-precedented class of trisubstituted purine kinase inhibitors described in Novartis patent US8987257B2 and related filings [2]. CAS 2379994-47-3 should be incorporated into a focused kinase selectivity panel (e.g., CDK family, PI3K isoforms, mTOR) alongside its closest analogs—NS13001 (CAS 1063331-94-1) and N-9 isopropyl variants—to quantify the impact of the 6-position pyrazole-thiophene-ethylamine substituent on kinase inhibition profiles. The resulting SAR data would directly inform the design of next-generation purine-based inhibitors with improved selectivity.

Potassium Channel Subtype Selectivity Assessment in the Purinyl-Pyrazol Chemical Space

Given that substituted purinyl-pyrazol derivatives are established potassium channel modulators (WO2011025889A1), CAS 2379994-47-3 represents a structurally distinct entry in this chemical series with its thiophene-containing ethyl linker [3]. Electrophysiological evaluation against SK channel subtypes (SK1–SK3) and related potassium channels, with NS13001 as a positive control, would establish whether the thiophene substitution and N-1 pyrazole regiochemistry in CAS 2379994-47-3 confer altered subtype selectivity or allosteric modulation properties compared to the chlorophenyl-pyrazole series exemplified by NS13001.

In Silico Docking and Pharmacophore Modeling with Experimental Validation

The well-defined three-dimensional structure of CAS 2379994-47-3—with its chiral center, specific pyrazole N-1 regiochemistry, and thiophene-3-yl substitution—makes it an ideal candidate for computational docking studies against purine-binding targets (PNP, kinases, potassium channels). The predicted binding poses should be validated experimentally through site-directed mutagenesis of key binding-site residues or through comparative analysis with analogs bearing pyrazole N-2 substitution, 2-thienyl isomer replacement, or enantiomeric inversion. Such integrated computational–experimental studies would provide high-resolution SAR that directly leverages the compound's unique structural features [4].

Quote Request

Request a Quote for 9-methyl-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-9H-purin-6-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.